molecular formula C25H21N3O6S B2974503 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate CAS No. 851093-34-0

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2974503
CAS No.: 851093-34-0
M. Wt: 491.52
InChI Key: WHJWOZHPHARATG-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the pyrazole with tosyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the pyrazole derivative with 2-methyl-3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Reduction of Nitro Group: 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-aminobenzoate.

    Substitution of Tosyl Group: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of pyrazoles are often explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and tosyl groups may enhance the compound’s binding affinity and specificity towards biological targets.

Medicine

Medicinally, pyrazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties. The unique structure of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate could make it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the tosyl group could facilitate binding to specific proteins.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate: Lacks the tosyl group, which may affect its reactivity and binding properties.

    3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl benzoate: Lacks the nitro group, potentially reducing its biological activity.

    1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate: Lacks the methyl group on the pyrazole ring, which may influence its steric and electronic properties.

Uniqueness

The combination of the tosyl, nitro, and ester groups in 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-methyl-3-nitrobenzoate makes it unique compared to other pyrazole derivatives

Properties

IUPAC Name

[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O6S/c1-16-12-14-20(15-13-16)35(32,33)23-18(3)26-27(19-8-5-4-6-9-19)24(23)34-25(29)21-10-7-11-22(17(21)2)28(30)31/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJWOZHPHARATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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